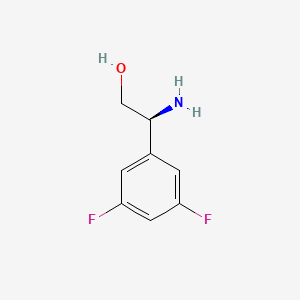

(S)-2-Amino-2-(3,5-difluorophenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(S)-1-(3,5-Difluorophenyl)ethanol” is a useful research chemical . It has a molecular formula of C8H8F2O and a molecular weight of 158.14 .

Molecular Structure Analysis

The InChI code for “(S)-1-(3,5-Difluorophenyl)ethanol” is InChI=1S/C8H8F2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3/t5-/m0/s1 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .

Physical and Chemical Properties Analysis

“(S)-1-(3,5-Difluorophenyl)ethanol” has a molecular weight of 158.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Biocatalytic Production

(S)-2-Amino-2-(3,5-difluorophenyl)ethanol is researched as an intermediate in the synthesis of various pharmaceuticals. For instance, Zhao et al. (2017) explored the biocatalytic production of (S)-2-chloro-1-(3, 4-difluorophenyl) ethanol, a derivative of this compound, as a drug intermediate. They developed a biocatalytic solution using ketoreductases from Chryseobacterium sp. for efficient stereoselective reduction of the ketone precursor, highlighting the potential of biocatalysis in pharmaceutical synthesis (Zhao et al., 2017).

Enzymatic Process Development

Guo et al. (2017) reported on the development of an enzymatic process for preparing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, another derivative. This process demonstrated high conversion rates and enantioselectivity, offering a green and environmentally sound method with significant potential for industrial applications (Guo et al., 2017).

Alcohol Dehydrogenase Engineering

Ye et al. (2023) focused on engineering an alcohol dehydrogenase to improve its activity and substrate tolerance for the production of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol. They identified potential hotspots for enzyme mutagenesis, enhancing the catalytic efficiency significantly. This study not only provided an efficient variant for synthesizing this compound but also offered a strategy for mutating alcohol dehydrogenase to reduce aromatic substrates (Ye et al., 2023).

Synthesis of Structural Isomers

Glushkova et al. (2020) studied the synthesis and pharmacokinetics of structural isomers of β2 agonists, which are related to this compound. Their research contributed to the understanding of the pharmacokinetic properties of these compounds, which is essential for developing new medications (Glushkova et al., 2020).

Safety and Hazards

Properties

IUPAC Name |

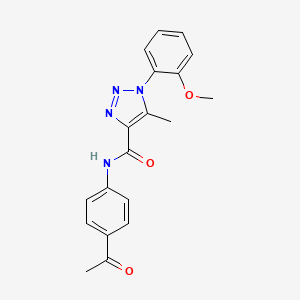

(2S)-2-amino-2-(3,5-difluorophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJBFFNJZLJBJI-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(CO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1F)F)[C@@H](CO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(4-Bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2922469.png)

![3-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B2922475.png)

![1-Cyclohexyl-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B2922477.png)

![2-Amino-2-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2922482.png)

![Ethyl 1-(4-fluorophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2922484.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2922485.png)